molecular formula C10H10N4O3 B2807651 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid CAS No. 1284765-94-1

3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid

Cat. No.: B2807651
CAS No.: 1284765-94-1
M. Wt: 234.215
InChI Key: SCCRFEBXGLILKF-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid is a synthetic organic compound that features a hydroxyphenyl group and a tetrazole ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a hydroxybenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a Grignard reaction, where a Grignard reagent is reacted with carbon dioxide, followed by acidification to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

3-(4-Hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the tetrazole ring can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Hydroxyphenylacetic acid: Similar structure but lacks the tetrazole ring.

    2-(1H-Tetrazol-1-yl)acetic acid: Similar structure but lacks the hydroxyphenyl group.

Uniqueness: 3-(4-Hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid is unique due to the presence of both the hydroxyphenyl group and the tetrazole ring, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(tetrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-8-3-1-7(2-4-8)5-9(10(16)17)14-6-11-12-13-14/h1-4,6,9,15H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCRFEBXGLILKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N2C=NN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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